Cas no 2227686-00-0 (tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate)

tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
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- インチ: 1S/C12H21N5O2/c1-12(2,3)19-11(18)17-7-5-6-8(17)9-14-10(13)16(4)15-9/h8H,5-7H2,1-4H3,(H2,13,14,15)/t8-/m1/s1
- InChIKey: WSBNRKHMRURKBR-MRVPVSSYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC[C@@H]1C1N=C(N)N(C)N=1
tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM455599-250mg |
tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |
2227686-00-0 | 95%+ | 250mg |
$535 | 2023-03-22 | |
Chemenu | CM455599-1g |
tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |
2227686-00-0 | 95%+ | 1g |
$1052 | 2023-03-22 | |
Chemenu | CM455599-500mg |
tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |
2227686-00-0 | 95%+ | 500mg |
$826 | 2023-03-22 | |
Aaron | AR01FKB7-1g |
tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |
2227686-00-0 | 95% | 1g |
$1361.00 | 2025-02-11 | |
A2B Chem LLC | AY04679-1g |
tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |
2227686-00-0 | 95% | 1g |
$1058.00 | 2024-04-20 | |
Aaron | AR01FKB7-100mg |
tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |
2227686-00-0 | 95% | 100mg |
$489.00 | 2025-02-11 | |
A2B Chem LLC | AY04679-250mg |
tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |
2227686-00-0 | 95% | 250mg |
$542.00 | 2024-04-20 | |
A2B Chem LLC | AY04679-50mg |
tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |
2227686-00-0 | 95% | 50mg |
$273.00 | 2024-04-20 | |
A2B Chem LLC | AY04679-2.5g |
tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |
2227686-00-0 | 95% | 2.5g |
$2039.00 | 2024-04-20 | |
Enamine | EN300-1722376-5.0g |
tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |
2227686-00-0 | 95% | 5g |
$2816.0 | 2023-06-04 |
tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylateに関する追加情報
Introduction to tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate (CAS No. 2227686-00-0)
tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2227686-00-0, represents a confluence of structural complexity and potential biological activity. Its molecular framework integrates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development.
The chemical structure of tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is characterized by a pyrrolidine core substituted with a 5-amino-1-methyl-1H-1,2,4-triazol moiety at the 2-position and an ester group at the 1-position. The presence of the (2R) stereochemistry further enhances its specificity and potential therapeutic relevance. This configuration suggests that the compound may interact with biological targets in a manner distinct from its analogs, offering a unique angle for medicinal chemists to explore.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and structural versatility. The triazole ring, a key component of this molecule, is well-documented for its role in various pharmacological applications. For instance, triazole derivatives have been extensively studied for their antifungal properties, as seen in drugs like fluconazole. The incorporation of a methyl-substituted triazole into the pyrrolidine scaffold in this compound may contribute to novel mechanisms of action or enhanced binding affinity to specific biological targets.
The pyrrolidine ring is another pharmacologically relevant motif that has been extensively utilized in drug design. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. The specific stereochemistry at the 2-position ((2R) configuration) is particularly noteworthy, as it can influence the compound's interactions with enzymes and receptors. This stereochemical feature may be critical for achieving optimal pharmacological outcomes.
One of the most compelling aspects of tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is its potential as a scaffold for further chemical modification. The ester group at the 1-position provides a versatile handle for derivatization, allowing medicinal chemists to explore different functional groups and optimize properties such as solubility, bioavailability, and metabolic stability. This flexibility makes it an attractive starting point for structure-based drug design initiatives.
Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising drug candidates. These technologies enable researchers to predict the binding modes of small molecules to biological targets with remarkable accuracy. By leveraging these tools, scientists can rapidly assess the potential of compounds like tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate and identify their suitability for further development.
The synthesis of this compound also reflects modern trends in synthetic organic chemistry. The use of chiral auxiliaries or catalysts to achieve enantioselective synthesis is becoming increasingly prevalent in drug development pipelines. The (2R) stereochemistry was likely achieved through carefully designed synthetic routes that ensure high enantiomeric purity. Such precision is crucial for pharmaceutical applications where stereochemical integrity can significantly impact efficacy and safety profiles.
In conclusion,tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate represents a fascinating example of how structural complexity can be harnessed to develop novel therapeutic agents. Its unique combination of pharmacophoric elements positions it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new biological functions and synthetic methodologies,CAS No. 2227686-00, this compound will undoubtedly play an important role in shaping future pharmaceutical developments.
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